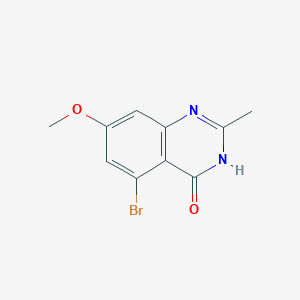

5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

5-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(15-2)3-7(11)9(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKGQBQRCHQXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC(=C2)OC)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the bromination of 7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one using bromine in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents.

Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Case Studies

- A study highlighted the effectiveness of quinazoline derivatives against several human cancer cell lines, including HepG2 (liver), MGC-803 (stomach), and A549 (lung). Some derivatives exhibited significant antiproliferative activity compared to established drugs like sorafenib and gefitinib .

- Another research focused on the development of quinazoline-based compounds that showed promising results as VEGFR-2 inhibitors, with IC50 values indicating strong anticancer properties against various cell lines such as MCF-7 and HCT116 .

Targeting Bromodomain and Extra-Terminal Domain Proteins

The compound has been identified as a potential inhibitor of bromodomain and extra-terminal domain proteins (BET), which are implicated in various cancers. Inhibition of these proteins can lead to decreased expression of oncogenes like c-MYC, making it a valuable candidate for cancer treatment .

Inhibition of Tubulin Polymerization

Research indicates that certain quinazoline derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was demonstrated through structure-activity relationship studies where specific modifications led to enhanced activity against tubulin .

Dual Inhibitors

Recent developments have focused on synthesizing dual inhibitors that target both PI3K and HDAC pathways using quinazoline frameworks. These compounds have shown selective activity against cancer cells while sparing normal cells, indicating a favorable therapeutic profile .

Summary of Biological Activities

The following table summarizes the biological activities and IC50 values reported for 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one and its derivatives:

| Compound Name | Target | IC50 Value (µM) | Cell Line(s) |

|---|---|---|---|

| This compound | VEGFR-2 | 0.117 | MCF-7 |

| Quinazoline derivative X | Tubulin | 6.09 | HCT116 |

| Quinazoline derivative Y | c-MYC | 8.94 | HepG2 |

| Dual PI3K/HDAC inhibitor | PI3K/HDAC | <10 | Various |

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one with analogous quinazolinone derivatives, focusing on structural variations, synthetic methodologies, and biological activities.

Structural and Substituent Variations

Key Observations :

- Bromine Position : Bromine at C5 (target compound) vs. C6 () affects electronic properties and steric interactions. C5 substitution may enhance reactivity in electrophilic aromatic substitution compared to C4.

- Oxygen-Containing Groups: Methoxy (target) vs. morpholinopropoxy () influences solubility and target binding. The latter’s bulky substituent may improve tissue penetration.

- Sulfur-Based Modifications : Sulfonamide () and thiadiazole () groups enhance biological activity (e.g., COX-2 inhibition) but may reduce metabolic stability compared to the target’s methyl group.

Key Observations :

Key Observations :

- The target compound’s bromine and methoxy groups may favor DNA intercalation or enzyme inhibition, but specific data is lacking.

- Sulfonamide and morpholinopropoxy derivatives show validated biological effects, emphasizing the role of substituents in target engagement.

Biological Activity

5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesic and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

This compound is characterized by its unique quinazolinone structure, which allows for various substitutions that can enhance its biological activity. The synthesis typically involves:

- Substitution Reactions : The bromine atom can be replaced with different nucleophiles.

- Oxidation and Reduction : These reactions can yield derivatives with altered properties.

The compound serves as a building block for synthesizing more complex pharmacologically active compounds, which are crucial in drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in pain and inflammation pathways. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in analgesic and anti-inflammatory mechanisms .

Analgesic Properties

Recent studies have demonstrated that this compound exhibits significant analgesic activity. The compound has been tested in various animal models, showing promising results compared to standard analgesics like diclofenac.

Table 1: Analgesic Activity Comparison

| Compound | Dosage (mg/kg) | Analgesic Activity (%) at 2h |

|---|---|---|

| This compound | 20 | 65 ± 0.79 |

| Diclofenac | 20 | 60 ± 0.54 |

| Modified Quinazoline Derivative | 20 | 73 ± 1.49 |

The compound's efficacy was noted at a dosage of 20 mg/kg, where it achieved an analgesic activity of approximately 65%, comparable to diclofenac's performance .

Anti-inflammatory Effects

In addition to its analgesic properties, this quinazolinone derivative has shown potential anti-inflammatory effects. Studies indicate that modifications at specific positions on the quinazolinone ring can enhance anti-inflammatory activity. Electron-withdrawing groups at C-1, C-6, and C-7 positions have been associated with increased anti-inflammatory potency .

Case Studies

- In Vivo Studies : In one study involving animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The mechanism was hypothesized to involve inhibition of pro-inflammatory cytokines.

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7) demonstrated that derivatives of this compound could induce apoptosis through mitochondrial pathways, indicating potential applications in cancer therapy as well .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves refluxing intermediates (e.g., substituted anthranilic acid derivatives) in polar aprotic solvents like DMSO or DMF under acidic or basic conditions. For example, hydrazide intermediates can be cyclized via prolonged reflux (18–24 hours) to form the quinazolinone core . Reaction optimization should focus on solvent choice (e.g., DMF for improved solubility), temperature control (80–120°C), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) to ensure regioselective bromination at the 5-position .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of 1H/13C NMR , HRMS , and IR spectroscopy is essential. For NMR, key diagnostic signals include:

- A singlet for the methoxy group (δ ~3.8–4.0 ppm in 1H NMR).

- Deshielded aromatic protons near bromine (δ ~7.5–8.5 ppm).

- A carbonyl peak at ~165–175 ppm in 13C NMR .

HRMS should confirm the molecular ion ([M+H]+) with <2 ppm error. Elemental analysis (C, H, N) is recommended to validate purity .

Q. How does the compound’s solubility profile impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar solvents (DMF, DMSO) and moderately in chloroform or methanol. For biological assays, prepare stock solutions in DMSO (<5% v/v to avoid cytotoxicity) and dilute in buffered aqueous media. Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers) or crystal packing. Use 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximities. Compare experimental IR carbonyl stretches (~1680–1700 cm⁻¹) with DFT-calculated vibrational frequencies. If ambiguity persists, perform X-ray crystallography to unambiguously assign the structure .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematically modify substituents:

- Replace the 7-methoxy group with bulkier alkoxy groups (e.g., ethoxy, isopropoxy) to study steric effects.

- Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 2-methyl position to enhance electrophilicity.

Evaluate changes using in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate with computational docking studies to identify key binding interactions .

Q. How do environmental factors (e.g., light, pH) influence the compound’s stability in long-term studies?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC. Use amber vials for storage.

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours. Degradation products can be identified using LC-MS/MS.

- Thermal stability : Store at 40°C/75% RH for 6 months; analyze for polymorphic transitions via DSC/XRD .

Q. What advanced synthetic methods improve regioselectivity in brominated quinazolinone derivatives?

- Methodological Answer : Use directed ortho-bromination with Lewis acids (e.g., FeBr₃) to direct bromine to the 5-position. Alternatively, employ microwave-assisted synthesis to reduce side reactions (e.g., debromination) and improve yields. For example, microwave irradiation (150°C, 30 min) in DMF increases reaction efficiency by 20–30% compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.